5H-pyrano[3,4-b]pyridin-6(8H)-one
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Overview
Description
5H-pyrano[3,4-b]pyridin-6(8H)-one is a heterocyclic compound that features a fused pyridine and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-pyrano[3,4-b]pyridin-6(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5H-pyrano[3,4-b]pyridin-6(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of dihydropyrano derivatives.
Substitution: Formation of substituted pyrano[3,4-b]pyridin-6(8H)-one derivatives.
Scientific Research Applications
5H-pyrano[3,4-b]pyridin-6(8H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is investigated for its use in organic electronics and as a building block for novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5H-pyrano[3,4-b]pyridin-6(8H)-one involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit enzymes like topoisomerase or kinases, leading to the disruption of DNA replication and cell division. In neuroprotection, it may modulate neurotransmitter receptors or inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,8H-pyrano[3,4-b]pyridin-2-amine
- 1H-pyrazolo[3,4-b]pyridine
- Pyrano[2,3-d]pyrimidine
Uniqueness
5H-pyrano[3,4-b]pyridin-6(8H)-one is unique due to its specific ring fusion and the presence of both pyridine and pyran rings. This structure imparts distinct electronic and steric properties, making it a versatile scaffold for drug design and materials science .
Properties
CAS No. |
5693-69-6 |
---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5,8-dihydropyrano[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C8H7NO2/c10-8-4-6-2-1-3-9-7(6)5-11-8/h1-3H,4-5H2 |
InChI Key |
KYMYNFYXAXKFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(COC1=O)N=CC=C2 |
Origin of Product |
United States |
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